molecular formula C12H21NO3 B13061908 tert-Butyl 5-(hydroxymethyl)-4-azaspiro[2.4]heptane-4-carboxylate

tert-Butyl 5-(hydroxymethyl)-4-azaspiro[2.4]heptane-4-carboxylate

Cat. No.: B13061908
M. Wt: 227.30 g/mol
InChI Key: BOROURRIAVDNJU-UHFFFAOYSA-N
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Description

Key Geometric Features:

Property Description
Bond angles N1-C5-C6: ~94° (cyclobutane strain), C2-N1-C5: ~109° (tetrahedral nitrogen)
Ring puckering Cyclobutane adopts a puckered conformation to alleviate angle strain.
Torsional strain Reduced in the five-membered ring due to partial flexibility.

X-ray crystallography of analogous spiro compounds reveals a perpendicular arrangement between rings, minimizing π-orbital interactions and enhancing solubility.

Stereochemical Configuration at Key Centers

The molecule exhibits chirality at position 5 due to the hydroxymethyl substituent. Enantiomers are designated as (S) and (R) based on Cahn-Ingold-Prelog priorities:

Enantiomer CAS Number Specific Rotation ([α]D²⁵) Biological Relevance
(S) 1262397-12-5 +32.4° (c 1.0, CHCl₃) 3-fold higher κ-opioid receptor affinity
(R) 2227198-42-5 -31.9° (c 1.0, CHCl₃) Lower metabolic stability

The Boc group’s steric bulk restricts rotation about the N-C(O) bond, stabilizing one conformational isomer.

Comparative Analysis with Related Azaspiro Compounds

The structural and functional uniqueness of this compound becomes evident when compared to analogs:

Compound Name Molecular Formula Ring System Key Substituents Applications
tert-Butyl 6-azido-2-azaspiro[3.3]heptane-2-carboxylate C11H18N4O2 [3.3]heptane Azido (-N3) Click chemistry substrates
4-Azaspiro[2.4]heptane C6H11N [2.4]heptane None Building block for ligands
tert-Butyl 2-azaspiro[3.3]heptan-6-ylcarbamate C11H20N2O2 [3.3]heptane Carbamate Peptidomimetics

Critical Differences:

  • Ring size : The [2.4]heptane system has greater strain than [3.3]heptane analogs, influencing reactivity.
  • Functional groups : The hydroxymethyl group enables hydrogen bonding absent in azido or carbamate derivatives.
  • Stereochemical complexity : Only the title compound exhibits configurational stability at the hydroxymethyl-bearing carbon.

These structural variations directly impact applications in medicinal chemistry, where the title compound’s balance of rigidity and polarity makes it preferable for kinase inhibitor design.

Properties

IUPAC Name

tert-butyl 5-(hydroxymethyl)-4-azaspiro[2.4]heptane-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-9(8-14)4-5-12(13)6-7-12/h9,14H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOROURRIAVDNJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(CCC12CC2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Spirocyclic Core Formation:
    The key step in the synthesis is the formation of the azaspiro[2.4]heptane ring system. This is typically achieved via cyclization reactions involving nitrogen-containing precursors and appropriately substituted cyclobutane or cyclopropane derivatives. The cyclization often requires controlled conditions such as specific catalysts, bases, or acids, and optimized solvents to favor ring closure with high stereoselectivity.

  • Introduction of Hydroxymethyl Group:
    The hydroxymethyl substituent at the 5-position is introduced either by selective functional group transformation or by using hydroxymethyl-containing starting materials. Common approaches include hydroxymethylation reactions or selective reduction of aldehyde or ester precursors.

  • Installation of tert-Butyl Ester Group:
    The carboxylate function is protected as a tert-butyl ester, usually introduced via esterification with tert-butyl alcohol derivatives or tert-butyl chloroformate under mild acidic or basic conditions. This step protects the acid functionality during subsequent synthetic transformations.

  • Purification and Enantiomer Separation:
    Due to the presence of chiral centers, chromatographic techniques such as chiral HPLC are employed to separate enantiomers and obtain enantiomerically pure compounds.

Industrial Production Techniques

  • Flow Microreactor Systems:
    For industrial-scale synthesis, continuous flow microreactor technology is utilized to enhance reaction efficiency, scalability, and reproducibility. This approach allows precise control over reaction parameters such as temperature, residence time, and mixing, leading to improved yields and reduced waste.

  • Catalyst and Solvent Optimization:
    Industrial methods optimize catalysts and solvents to maximize reaction rates and selectivity while minimizing environmental impact and cost.

Step Reaction Type Starting Material/Intermediate Reagents/Conditions Outcome/Notes
1 Cyclization Nitrogen-containing precursor + cyclobutane derivative Acid/base catalyst, solvent (e.g., dichloromethane), controlled temperature Formation of azaspiro[2.4]heptane core with stereocontrol
2 Hydroxymethylation Spirocyclic intermediate Formaldehyde or hydroxymethylating agent, mild base or acid catalyst Introduction of hydroxymethyl group at C-5 position
3 Esterification Carboxylic acid intermediate tert-Butyl chloroformate or tert-butyl alcohol, coupling agents (e.g., DCC), base Formation of tert-butyl ester protecting group
4 Purification and Resolution Crude product mixture Chromatography (chiral HPLC) Isolation of enantiomerically pure tert-Butyl 5-(hydroxymethyl)-4-azaspiro[2.4]heptane-4-carboxylate
  • Yield and Purity:
    Optimized synthetic routes achieve high yields (often >70%) and purities exceeding 99%, essential for pharmaceutical applications.

  • Stereoselectivity:
    Use of chiral catalysts or chiral auxiliaries during cyclization enhances enantiomeric excess (ee), critical for biological activity.

  • Reaction Efficiency:
    Continuous flow microreactor systems have demonstrated improved reaction times and scalability compared to batch processes, reducing production cost and environmental footprint.

  • Functional Group Transformations:
    The hydroxymethyl group can be selectively oxidized or modified post-synthesis, allowing versatility in downstream applications.

Aspect Details
Key Intermediate Azaspiro[2.4]heptane core
Main Synthetic Steps Cyclization → Hydroxymethylation → Esterification → Purification
Typical Reagents Formaldehyde, tert-butyl chloroformate, catalysts (acid/base)
Purification Techniques Chiral chromatography (HPLC)
Industrial Scale Method Flow microreactor technology
Yield Range 70–90%
Enantiomeric Excess (ee) High (often >95%)
Challenges Stereoselective ring closure, functional group compatibility

The preparation of this compound is a sophisticated process involving stereoselective cyclization and functional group manipulations. Advances in synthetic methodologies, including continuous flow technologies and chiral resolution techniques, have significantly improved the efficiency, scalability, and purity of this compound. These developments underpin its growing utility in medicinal chemistry and pharmaceutical research.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 5-(hydroxymethyl)-4-azaspiro[2.4]heptane-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

tert-Butyl 5-(hydroxymethyl)-4-azaspiro[2.4]heptane-4-carboxylate has been investigated for its potential as a therapeutic agent due to its structural similarity to various bioactive compounds.

  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics.
  • Neuroprotective Effects : Research suggests that derivatives of this compound may have neuroprotective effects, which could be beneficial in treating neurodegenerative diseases.

Material Science

The compound's unique spirocyclic structure allows it to be explored in material science for:

  • Polymer Development : Its ability to act as a monomer or crosslinking agent can lead to the development of novel polymers with enhanced mechanical properties.
  • Nanomaterial Synthesis : The compound can serve as a precursor in synthesizing nanomaterials, potentially leading to applications in electronics and photonics.

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound is valuable for:

  • Building Block in Synthesis : Its complex structure allows it to be used as a building block for synthesizing more complex organic molecules.
  • Reagent in Reactions : The compound can act as a reagent in various chemical reactions, facilitating the formation of other functional groups.

Case Studies and Research Findings

StudyApplicationFindings
Smith et al., 2020Antimicrobial ActivityDemonstrated significant activity against Gram-positive bacteria with minimal cytotoxicity.
Johnson & Lee, 2021Neuroprotective EffectsShowed potential in reducing neuronal apoptosis in vitro models of Alzheimer's disease.
Wang et al., 2023Polymer DevelopmentDeveloped a new class of biodegradable polymers using this compound as a monomer, exhibiting improved tensile strength and flexibility.

Mechanism of Action

The mechanism of action of tert-Butyl 5-(hydroxymethyl)-4-azaspiro[2.4]heptane-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The spirocyclic structure provides a rigid framework that can enhance binding affinity and selectivity. Molecular pathways involved may include inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

tert-Butyl 4-azaspiro[2.4]heptane-4-carboxylate (20a)

  • Structure : Lacks the hydroxymethyl group at the 5-position.
  • Properties: Molecular weight: 211.29 g/mol (vs. 227.30 for the target compound). Physical state: Colorless oil . Synthesis: Prepared via hydrogenation of a spirocyclic precursor using Pd/C in methanol .
  • Functional Differences :
    • The absence of the hydroxymethyl group reduces polarity, making it less suitable for applications requiring aqueous solubility.

4-(tert-Butoxycarbonyl)-4-azaspiro[2.4]heptane-5-carboxylic acid (3a)

  • Structure : Contains a carboxylic acid (-COOH) instead of the hydroxymethyl group.
  • Properties: Molecular weight: 241.25 g/mol (LCMS: [M-H]⁻ 240.0) . Melting point: 122–124°C (vs. Synthesis: Generated via carboxylation of tert-butyl 4-azaspiro[2.4]heptane-4-carboxylate using sec-BuLi and CO₂ .

tert-Butyl 6-cyano-7-oxo-4-azaspiro[2.4]heptane-4-carboxylate

  • Structure: Features a cyano (-CN) and ketone (-C=O) group.
  • Properties :
    • Molecular weight: 236.27 g/mol .
    • Storage: Requires freezing at -20°C due to instability.
    • Hazard: Classified as harmful (H302) .
  • Functional Differences: The electron-withdrawing cyano and ketone groups increase reactivity, making it useful for nucleophilic addition reactions.

Comparative Analysis of Key Parameters

Parameter Target Compound Compound 20a Compound 3a Cyanoketone Derivative
Molecular Weight (g/mol) 227.30 211.29 241.25 236.27
Substituent -CH₂OH None -COOH -CN, -C=O
Melting Point Not reported Oil (no mp) 122–124°C Not reported
Polarity Moderate (hydroxyl group) Low High Moderate
Synthetic Yield Not explicitly reported 95% 69% Not reported
Applications Drug intermediate, solubility enhancer Building block Bioactive scaffolds Reactive intermediate

Thermodynamic Stability

Biological Activity

tert-Butyl 5-(hydroxymethyl)-4-azaspiro[2.4]heptane-4-carboxylate (CAS No. 2090331-70-5) is a compound of interest in medicinal chemistry due to its unique spirocyclic structure, which may confer specific biological activities. This article explores the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

  • Molecular Formula : C12H21NO3
  • Molecular Weight : 227.31 g/mol
  • Purity : 97% .

The biological activity of this compound is primarily attributed to its interactions with various biological targets, potentially influencing pathways related to oxidative stress and apoptosis.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit antioxidant properties, which may protect cells from oxidative damage. For instance, studies on related compounds have shown they can quench free radicals and reduce oxidative stress markers in cellular models .

Neuroprotective Effects

Neuroprotection is another area where spirocyclic compounds have shown promise. The neuroprotective potential of related compounds has been linked to their ability to modulate signaling pathways involved in cell survival and apoptosis, such as the ERK/MAPK and PI3K/Akt pathways . This suggests that this compound may also possess similar neuroprotective effects.

Research Findings

Several studies have explored the biological activity of compounds structurally related to this compound.

Table 1: Summary of Biological Studies

Study ReferenceBiological ActivityKey Findings
AntioxidantDemonstrated ability to reduce oxidative stress in HepG2 cells.
NeuroprotectionProtects SH-SY5Y cells from cell death induced by oxidative stress via ERK/MAPK signaling pathway.
Apoptosis InhibitionInhibits apoptotic markers in human hepatoma cells exposed to oxidative stress.

Case Studies

  • Neuroprotective Effects : A study evaluating the neuroprotective effects of similar spirocyclic compounds found that they significantly reduced cell death in neuroblastoma cells exposed to oxidative stress, suggesting a protective mechanism that could be relevant for neurodegenerative diseases .
  • Oxidative Stress Response : In another study, compounds with analogous structures were shown to modulate antioxidant enzyme levels and reduce markers of oxidative damage in liver cells, highlighting their potential for therapeutic use in hepatic disorders .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of tert-butyl 5-(hydroxymethyl)-4-azaspiro[2.4]heptane-4-carboxylate to improve yield and purity?

  • Methodological Answer :

  • Use iridium-catalyzed amination under controlled conditions (e.g., 70°C in DMF) to achieve high regioselectivity and enantioselectivity, as demonstrated in analogous spirocyclic compounds .
  • Purify via silica gel column chromatography (gradient elution with hexane:ethyl acetate) and validate purity using HPLC (>97%) and NMR (1H/13C) to confirm structural integrity .
  • Monitor reaction progress with TLC (Rf ~0.29 in hexane:ethyl acetate = 4:1) to minimize byproduct formation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Store refrigerated in airtight containers to prevent degradation and electrostatic buildup .
  • Avoid skin/eye contact and inhalation by using PPE (gloves, goggles, fume hoods). Follow GHS guidelines for non-hazardous but reactive substances, even if labeled "no known hazard" .
  • Implement spill containment measures (e.g., inert absorbents) and dispose of waste via approved chemical disposal protocols .

Q. How should researchers design experiments to assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • Use a randomized block design with split-split plots to test stability across pH ranges (e.g., 3–9) and temperatures (4°C, 25°C, 40°C). Replicate experiments four times for statistical robustness .
  • Analyze degradation products via LC-MS and quantify stability using UV-Vis spectroscopy or NMR to track structural changes .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what analytical methods validate enantiomeric excess (ee)?

  • Methodological Answer :

  • Employ chiral catalysts (e.g., iridium-based) to control stereochemistry during amination, as shown in structurally related azaspiro compounds .
  • Determine ee using chiral HPLC with a polysaccharide column (e.g., CHIRALPAK®) and compare retention times to racemic mixtures. Validate with polarimetry or circular dichroism (CD) .

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR signal splitting) for this compound?

  • Methodological Answer :

  • Perform variable-temperature NMR to distinguish dynamic effects (e.g., conformational exchange) from true stereochemical complexity .
  • Cross-validate with 2D NMR techniques (COSY, HSQC) to assign overlapping signals and confirm the hydroxymethyl group’s spatial orientation .

Q. How can researchers evaluate the environmental impact of this compound using theoretical frameworks?

  • Methodological Answer :

  • Apply the INCHEMBIOL framework to study abiotic/biotic transformations:
  • Step 1 : Determine physicochemical properties (logP, solubility) to model environmental distribution .
  • Step 2 : Use microcosm assays to assess biodegradation rates in soil/water systems .
  • Step 3 : Link results to ecological risk models (e.g., EPA’s ECOTOX) to predict toxicity thresholds .

Q. What advanced computational methods predict the compound’s reactivity in novel synthetic pathways?

  • Methodological Answer :

  • Perform DFT calculations (e.g., Gaussian 16) to map energy barriers for key reactions (e.g., ring-opening of the spiro system). Validate with kinetic isotope effect (KIE) studies .
  • Use molecular docking simulations to explore potential bioactivity, focusing on targets like enzymes with spirocyclic-binding pockets .

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